1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a furan ring, a chroman moiety, and a pyrrolidinone ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting with the preparation of the furan and chroman intermediates. One common route involves the reaction of 2,5-dimethylfuran with a suitable carbonyl compound to form the furan-carbonyl intermediate. This intermediate is then reacted with a chroman derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chroman rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives. Substitution reactions can lead to a variety of substituted furan or chroman derivatives .
Scientific Research Applications
1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets and pathways. The furan and chroman moieties may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carbonyl chloride: A related compound used in similar synthetic applications.
Chroman derivatives: Compounds with similar chroman structures but different substituents.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone rings but different functional groups.
Uniqueness
1’-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the study of spiro compound reactivity .
Properties
IUPAC Name |
1'-(2,5-dimethylfuran-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-9-15(13(2)23-12)18(22)20-8-7-19(11-20)10-16(21)14-5-3-4-6-17(14)24-19/h3-6,9H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIBVMSFXWPISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.